molecular formula C10H12F3NO2 B1411876 2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine CAS No. 2166702-02-7

2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine

Cat. No. B1411876
CAS RN: 2166702-02-7
M. Wt: 235.2 g/mol
InChI Key: QWNVNLJOBJVQTN-UHFFFAOYSA-N
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Description

The compound “2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine” is an organic compound containing a trifluoroethoxy group and an ethylamine group attached to a phenyl ring . Trifluoroethoxy groups are often used in medicinal chemistry due to their stability and lipophilicity .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a phenyl ring with an ethylamine group and a trifluoroethoxy group attached. The trifluoroethoxy group would likely impart some degree of polarity to the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the trifluoroethoxy and ethylamine groups. The trifluoroethoxy group is relatively stable and resistant to nucleophilic attack, while the ethylamine group could potentially participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoroethoxy and ethylamine groups. For example, the trifluoroethoxy group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Carcinogenicity Studies

N-Nitroso-(2,2,2-trifluoroethyl)ethylamine, a compound structurally related to 2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine, has been studied for its carcinogenic activity. It was found to induce tumors in rats when administered orally, with a notable presence in the esophagus and nasal cavity. This compound's carcinogenic properties are due to enzymatic activation by dealkylation and its mutagenic potential in bacterial assay systems (Preussmann et al., 1983).

Pharmacological Properties

Aminoalkyl aryl ethers structurally similar to this compound have exhibited local anesthetic properties. The anesthetic activity and duration of these compounds were assessed in vivo using the rat sciatic nerve test, showcasing promising results without noticeable systemic or local side effects (al-Saadi & Sneader, 1993).

Environmental and Industrial Applications

Compounds structurally related to this compound, such as phenoxy herbicides, have been studied for their environmental impact. For instance, quizalofop ethyl, a phenoxy propionate herbicide, was found to be safe from an environmental and consumer standpoint when applied to black gram, as residues on the plant, foliage, and soil were below determination limits at harvest time (Mandal et al., 2013).

Bioavailability and Toxicological Studies

Studies on the bioavailability of dioxin, a contaminant associated with the manufacture of phenoxy herbicides similar to this compound, have shown low bioavailability in animal models. This finding, correlated with TCDD extractability, may be related to the different compositions of soils from contaminated areas (Umbreit et al., 1986).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, compounds containing trifluoroethoxy groups are often used in medicinal chemistry, where they may interact with biological targets in specific ways .

Safety and Hazards

While specific safety and hazard information for this compound is not available, compounds containing trifluoroethoxy groups can be harmful if inhaled, in contact with skin, and if swallowed .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it is being studied for potential medicinal applications, future research could focus on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and assessing its safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name

2-[3-(2,2,2-trifluoroethoxy)phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2/c11-10(12,13)7-16-9-3-1-2-8(6-9)15-5-4-14/h1-3,6H,4-5,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNVNLJOBJVQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)(F)F)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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